molecular formula C8H12O3 B13974478 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde CAS No. 66522-88-1

1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde

Cat. No.: B13974478
CAS No.: 66522-88-1
M. Wt: 156.18 g/mol
InChI Key: CLAHYLYHCVDQIG-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[44]nonane-6-carbaldehyde is a chemical compound characterized by a spirocyclic structure containing a dioxane ring fused to a nonane ring with an aldehyde functional group at the sixth position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of a suitable precursor, such as a spiroketal, with an aldehyde source under controlled conditions. The reaction typically requires the use of catalysts and specific temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-Dioxaspiro[4.4]nonane-6-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The spirocyclic structure may also influence its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Uniqueness: 1,4-Dioxaspiro[4The presence of the dioxane ring also contributes to its unique chemical and physical properties .

Properties

CAS No.

66522-88-1

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

1,4-dioxaspiro[4.4]nonane-9-carbaldehyde

InChI

InChI=1S/C8H12O3/c9-6-7-2-1-3-8(7)10-4-5-11-8/h6-7H,1-5H2

InChI Key

CLAHYLYHCVDQIG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2(C1)OCCO2)C=O

Origin of Product

United States

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